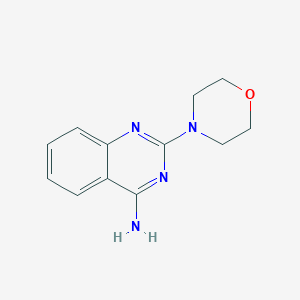

2-Morpholinoquinazolin-4-amine

Overview

Description

2-Morpholinoquinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a morpholine ring into the quinazoline structure enhances its pharmacological properties, making it a compound of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinoquinazolin-4-amine typically involves the cyclization of anthranilic acid derivatives with appropriate amines. One common method is the reaction of 2-aminobenzamide with morpholine under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinoquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives, which have significant pharmacological activities .

Scientific Research Applications

2-Morpholinoquinazolin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological studies.

Medicine: It is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.

Industry: The compound is used in the development of new materials with unique properties, such as luminescent materials for bioimaging

Mechanism of Action

The mechanism of action of 2-Morpholinoquinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Quinazolinone: A closely related compound with similar biological activities.

4-Aminoquinoline: Another nitrogen-containing heterocycle with significant pharmacological properties.

Benzoxazinone: An intermediate in the synthesis of quinazolinone derivatives.

Uniqueness: 2-Morpholinoquinazolin-4-amine stands out due to the presence of the morpholine ring, which enhances its solubility and bioavailability. This structural feature makes it more effective in certain biological applications compared to its analogs .

Biological Activity

2-Morpholinoquinazolin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine. The morpholino group enhances its solubility and bioavailability, which are critical for pharmacological efficacy.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Research indicates that it functions as an inhibitor of:

- Epidermal Growth Factor Receptor (EGFR) : This receptor is often overexpressed in various cancers, making it a target for therapeutic intervention. The compound shows promising inhibitory activity against EGFR with an IC50 value of approximately 0.093 µM, comparable to established inhibitors like lapatinib .

- Cyclin-dependent Kinases (CDKs) : Inhibition of CDKs disrupts the cell cycle, leading to apoptosis in cancer cells. The compound has demonstrated an IC50 value of 0.143 µM against CDK2 .

Efficacy Against Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from key studies:

Case Studies

- Study on Melanoma : A study focused on the effects of this compound on melanoma cells revealed significant cytotoxicity and induction of apoptosis. Western blot analysis showed reduced expression levels of EGFR and CDK2 proteins, indicating effective pathway inhibition .

- Breast Cancer Resistance Protein (BCRP) : Another investigation evaluated the compound's ability to inhibit BCRP and P-glycoprotein (P-gp), which are associated with drug resistance in cancer therapy. The findings suggested that this compound could enhance the efficacy of other anticancer agents by overcoming resistance mechanisms .

- In Vivo Studies : Preliminary in vivo studies indicated that this compound could effectively reduce tumor growth in xenograft models, showcasing its potential as a therapeutic agent beyond in vitro settings .

Properties

IUPAC Name |

2-morpholin-4-ylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c13-11-9-3-1-2-4-10(9)14-12(15-11)16-5-7-17-8-6-16/h1-4H,5-8H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJFNOKQEHSBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349768 | |

| Record name | 4-Quinazolinamine, 2-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41078-28-8 | |

| Record name | 4-Quinazolinamine, 2-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.